Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]-
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Overview
Description
Bicyclo[221]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the bicyclic heptanone structure, followed by the introduction of the dimethyl groups and the piperidinylsulfonylmethyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Known for its use in organic synthesis.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime: Studied for its unique chemical properties.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Used in various chemical reactions.
Uniqueness
Bicyclo[221]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
7,7-dimethyl-1-(piperidin-1-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-14(2)12-6-7-15(14,13(17)10-12)11-20(18,19)16-8-4-3-5-9-16/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDQDRSMYNLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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